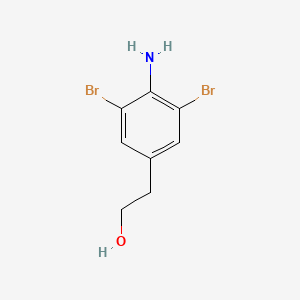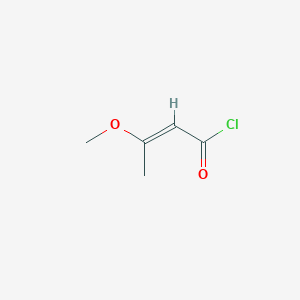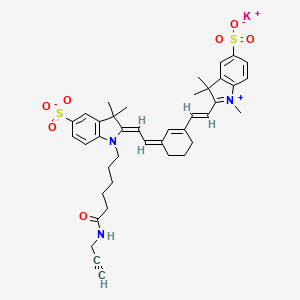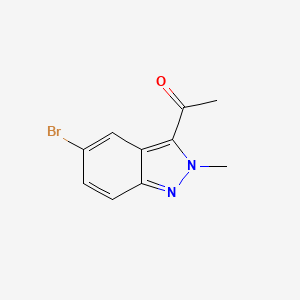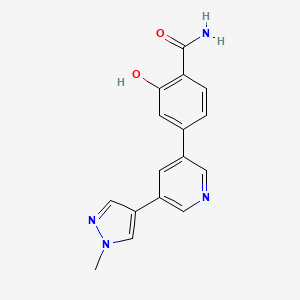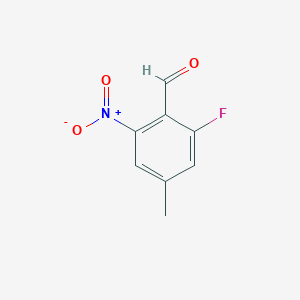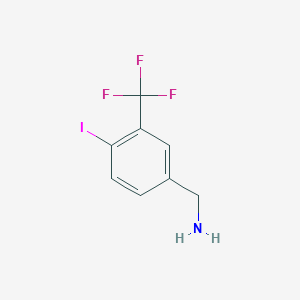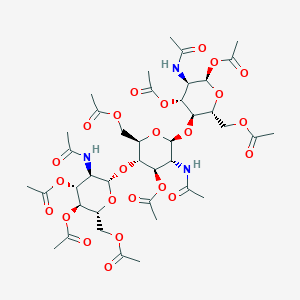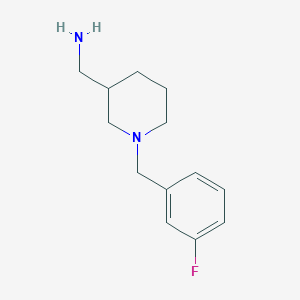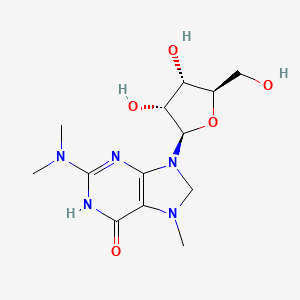
n2,n2,n7-Trimethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2,N7-Trimethylguanosine is a modified nucleoside with the molecular formula C13H20N5O5+. It is a derivative of guanosine, where three methyl groups are added to the nitrogen atoms at positions 2 and 7 of the guanine base. This compound is significant in the field of biochemistry and molecular biology due to its role in RNA processing and regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N7-Trimethylguanosine typically involves the methylation of guanosine. One common method is the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N2,N2,N7-Trimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N2,N2,N7-trimethylguanine, while substitution reactions can produce various derivatives depending on the nucleophile .
Aplicaciones Científicas De Investigación
N2,N2,N7-Trimethylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study methylation reactions and nucleoside chemistry.
Biology: This compound is crucial in the study of RNA processing, particularly in the formation of the 5’-cap structure in small nuclear RNAs (snRNAs) and small nucleolar RNAs (snoRNAs).
Medicine: Research involving this compound contributes to understanding diseases related to RNA processing defects.
Mecanismo De Acción
N2,N2,N7-Trimethylguanosine exerts its effects primarily through its role in RNA processing. The compound forms a cap structure at the 5’-end of RNA molecules, which is essential for RNA stability, splicing, and translation. The methyl groups enhance the binding affinity of RNA to specific proteins involved in these processes. The molecular targets include RNA polymerase II and various RNA-binding proteins .
Comparación Con Compuestos Similares
N2,N2-Dimethylguanosine: Lacks the methyl group at position 7.
7-Methylguanosine: Lacks the methyl groups at positions 2.
2,2,7-Trimethylguanosine: Another name for N2,N2,N7-Trimethylguanosine.
Uniqueness: this compound is unique due to its triple methylation, which significantly impacts its biochemical properties and interactions. This modification is crucial for the proper functioning of snRNAs and snoRNAs, distinguishing it from other methylated guanosines .
Propiedades
Fórmula molecular |
C13H21N5O5 |
|---|---|
Peso molecular |
327.34 g/mol |
Nombre IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C13H21N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h6,8-9,12,19-21H,4-5H2,1-3H3,(H,14,15,22)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
JUBUPYACMNURIO-WOUKDFQISA-N |
SMILES isomérico |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
CN1CN(C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




